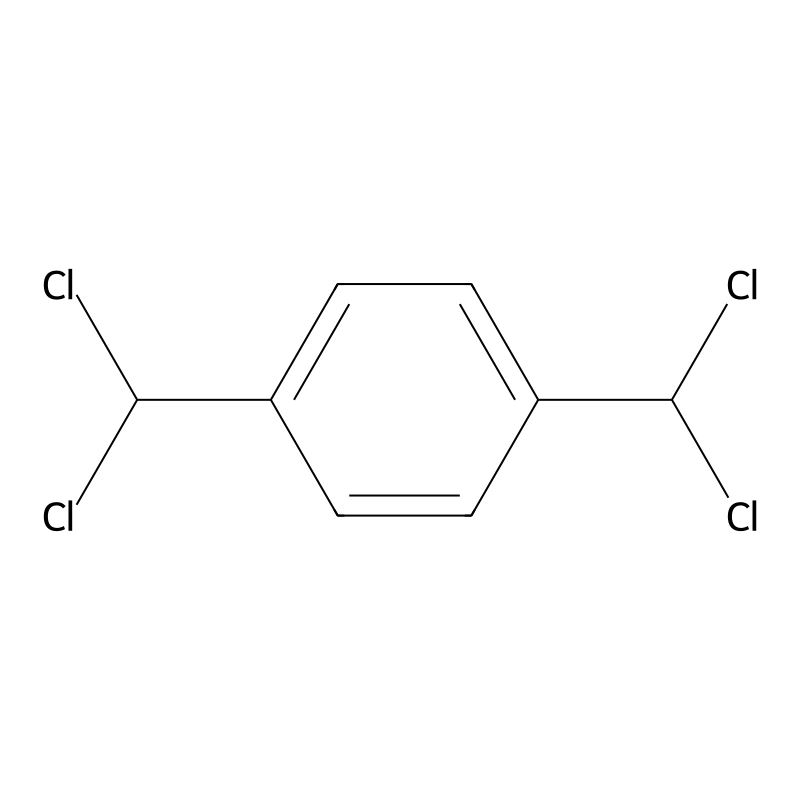1,4-Bis(dichloromethyl)benzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Historical Use as a Crosslinking Agent:
Potential Applications in Material Science:
Despite its safety concerns, BCMB still holds some potential applications in material science research. Its unique chemical properties, including its ability to undergo various reactions and form diverse functional groups, have sparked interest in exploring its use for developing novel materials.
- Synthesis of conductive polymers: BCMB can be used as a precursor for the synthesis of conductive polymers, which have applications in organic electronics and energy storage devices.
- Functionalization of surfaces: BCMB can be used to modify the surface properties of various materials, potentially leading to improved adhesion, biocompatibility, or other desired functionalities.
Research on the Environmental Fate and Toxicity of BCMB:
Due to its classification as a known human carcinogen, significant research efforts have been directed towards understanding the environmental fate and toxicity of BCMB. These studies aim to:
1,4-Bis(dichloromethyl)benzene is an organic compound characterized by the chemical formula C8H6Cl4. It is a colorless to pale yellow solid at room temperature, known for its distinct chloromethyl groups attached to a benzene ring. This compound is classified as a chlorinated aromatic hydrocarbon and is primarily used in chemical synthesis and industrial applications. Its structure consists of a benzene ring with two dichloromethyl substituents located at the 1 and 4 positions, making it a symmetrical compound.
BCMB is a hazardous compound with several safety concerns:
- Carcinogen: BCMB is classified as a human carcinogen by the International Agency for Research on Cancer (IARC) due to its ability to damage DNA.
- Severe irritant: Exposure to BCMB can cause irritation and inflammation of the eyes, skin, and respiratory system [].
- Environmental hazard: BCMB decomposition products (formaldehyde and HCl) are harmful to the environment [].
- Reaction with Nucleophiles: The chloromethyl groups can be substituted by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
- Formation of Acid Chlorides: It reacts with acids like terephthalic acid to produce terephthaloyl chloride, which is a precursor for high-performance polymers such as Kevlar .
- Chlorination and Fluorination: The compound can undergo further chlorination or fluorination reactions, yielding products like 1,4-bis(chlorodifluoromethyl)benzene when treated with hydrogen fluoride in specific solvents .
Several methods exist for synthesizing 1,4-bis(dichloromethyl)benzene:
- Chlorination of Para-Xylene: This industrial method involves the chlorination of para-xylene in the presence of chlorine gas. The reaction typically occurs under controlled conditions to yield high purity products .
- Solvent-Free Techniques: Recent advancements have introduced solvent-free synthesis methods that offer high conversion rates and product purity. These methods utilize specific catalysts or reagents to facilitate the reaction without the need for solvents .
- Chloromethylation Reactions: The compound can also be synthesized through chloromethylation processes involving benzene derivatives and chloromethyl ether .
1,4-Bis(dichloromethyl)benzene finds applications in various fields:
- Chemical Synthesis: It serves as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
- Polymer Production: The compound is utilized in synthesizing high-performance polymers such as aramid fibers and other materials requiring thermal stability and strength.
- Research
Interaction studies involving 1,4-bis(dichloromethyl)benzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in synthetic chemistry and assess its environmental behavior. Research indicates that the compound may interact with biological systems through mechanisms that warrant further investigation into its toxicological profile .
Several compounds share structural similarities with 1,4-bis(dichloromethyl)benzene. Here are some notable examples:
| Compound Name | Formula | Key Features |
|---|---|---|
| 1,4-Bis(chloromethyl)benzene | C8H8Cl2 | Contains two chloromethyl groups; less chlorinated |
| 1,4-Bis(bromomethyl)benzene | C8H8Br2 | Bromine substituents instead of chlorine |
| 1,4-Dichlorobenzene | C6H4Cl2 | Simpler structure; only two chlorine atoms on benzene |
| 1,3-Bis(dichloromethyl)benzene | C8H6Cl4 | Different substitution pattern; potential for varied reactivity |
Uniqueness of 1,4-Bis(dichloromethyl)benzene
The uniqueness of 1,4-bis(dichloromethyl)benzene lies in its specific arrangement of dichloromethyl groups on the benzene ring. This configuration enhances its reactivity compared to similar compounds and allows it to serve as a versatile building block in synthetic chemistry. Its ability to form various derivatives through nucleophilic substitution further distinguishes it from other chlorinated compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








